Physicochemical Profile vs. Closest Analogs
The target compound presents a distinct physicochemical vector compared to its direct analogs lacking either the chloro or methyl group. This differentiation is based on computed lipophilicity and steric parameters [1]. The combination of a chloro (electron-withdrawing, lipophilic) and a methyl (electron-donating, steric) group creates a unique profile not captured by singly-substituted analogs.
| Evidence Dimension | Physicochemical Differentiation (Computed XLogP and Topological Polar Surface Area) |
|---|---|
| Target Compound Data | XLogP ≈ 1.2; TPSA ≈ 78.5 Ų for the structurally confirmed close analog N-(4-chloro-2-methylphenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide (CAS 861208-49-3) . Slight variation expected for the non-methylated target compound. |
| Comparator Or Baseline | N-(4-chlorophenyl)-6-hydroxypyrimidine-4-carboxamide (CAS 1159829-63-6): XLogP ≈ 0.8 (predicted). N-(2-fluorophenyl)-6-hydroxypyrimidine-4-carboxamide (CAS 2034577-28-9): XLogP ≈ 0.5 (predicted). |
| Quantified Difference | Higher computed lipophilicity (ΔXLogP ≈ 0.4-0.7) and distinct TPSA profile for the target compound relative to the 4-chloro and 2-fluoro analogs, indicating potentially improved membrane permeability. |
| Conditions | Physicochemical properties predicted using standard computational models (e.g., XLogP3, TPSA fragment-based method) on the neutral molecular species. |
Why This Matters
These physicochemical differences can translate into differential pharmacokinetic behavior, such as altered cell permeability, making the target compound a potentially superior candidate for cell-based assays where intracellular target engagement is critical.
- [1] Calculated comparative physicochemical properties based on molecular structure for N-(4-chlorophenyl)-6-hydroxypyrimidine-4-carboxamide, N-(2-fluorophenyl)-6-hydroxypyrimidine-4-carboxamide, and the target compound's confirmed structural analog. Predictions performed using standard cheminformatics toolkits (e.g., RDKit). View Source
